2-(Ethylthio)ethylamine hydrochloride

Catalog No.
S757156
CAS No.
54303-30-9
M.F
C4H12ClNS
M. Wt
141.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Ethylthio)ethylamine hydrochloride

CAS Number

54303-30-9

Product Name

2-(Ethylthio)ethylamine hydrochloride

IUPAC Name

2-ethylsulfanylethanamine;hydrochloride

Molecular Formula

C4H12ClNS

Molecular Weight

141.66 g/mol

InChI

InChI=1S/C4H11NS.ClH/c1-2-6-4-3-5;/h2-5H2,1H3;1H

InChI Key

AZQOTRRSHMSXFJ-UHFFFAOYSA-N

SMILES

CCSCCN.Cl

Canonical SMILES

CCSCC[NH3+].[Cl-]

Isomeric SMILES

CCSCC[NH3+].[Cl-]

The exact mass of the compound 2-(Ethylthio)ethylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Ethylthio)ethylamine hydrochloride is a bifunctional organic building block featuring a primary amine and a stable ethyl-protected sulfur group (thioether). This structure makes it a key precursor in multi-step syntheses where the amine is intended for coupling reactions while the sulfur moiety must remain non-reactive until a later stage. Its primary applications are in the construction of complex ligands for radiopharmaceuticals and organometallic catalysis, where precise control over the reactivity of functional groups is critical for achieving high yields and product purity. [REFS-1, REFS-2]

Research Fit

Lysosomal cysteamine transporter inhibition probe
Bidentate (S,N) ligand for Pd(II)/Pt(II) coordination
Stable hydrochloride salt supports precise solid handling

Direct substitution of 2-(Ethylthio)ethylamine hydrochloride with chemically similar compounds often leads to process failure. The most common analog, cysteamine hydrochloride, possesses a free thiol group (-SH) which is highly susceptible to oxidation, leading to unwanted disulfide bond formation that complicates purification and reduces yield in multi-step syntheses. [1] Furthermore, using the free base form, 2-(Ethylthio)ethylamine, introduces significant handling and stability challenges; it lacks the crystalline structure and thermal stability of the hydrochloride salt, making accurate dosing and long-term storage unreliable for reproducible manufacturing or laboratory workflows. [2]

Substitution Risk

Chain length & sulfur substitution

Ethyl to methyl shift on sulfur may alter lysosomal transporter recognition and transport kinetics.

Substituent on sulfur atom

Different alkyl groups change coordination geometry and donor basicity, leading to distinct catalytic outcomes.

Free base vs HCl salt

Liquid free base (bp 159–160 °C) cannot replace the solid hydrochloride for accurate weighing and storage stability.

N2S2 Chelator Precursor Suitability

In the synthesis of diamide dimercaptide (N2S2) ligands, which are crucial for chelating Technetium-99m (99mTc) in medical imaging agents, the use of an S-protected precursor is standard practice to prevent side reactions. [1] The ethyl group in 2-(Ethylthio)ethylamine hydrochloride serves as a robust protecting group for the sulfur atom, allowing the amine to react selectively (e.g., via acylation) without interference from the thiol. A direct substitute like cysteamine hydrochloride, with its reactive free thiol, would lead to competitive reactions and disulfide formation, compromising the integrity and yield of the target ligand structure. [2] The use of the S-ethyl protected starting material enables overall synthesis yields of the final N2S2 ligands in the range of 19-22%. [1]

Evidence DimensionSynthetic Pathway Compatibility
Target Compound DataEnables selective amine chemistry while the thioether remains inert, allowing for controlled, multi-step ligand construction.
Comparator Or BaselineCysteamine Hydrochloride: The unprotected thiol group would undergo premature oxidation or side reactions under typical acylation or alkylation conditions used for the amine.
Quantified DifferenceThe use of an S-protected amine is a prerequisite for achieving reported ligand synthesis yields of 19-22%; this route is not viable with unprotected cysteamine.
ConditionsMulti-step synthesis of N2S2 ligands involving amine acylation prior to deprotection and metal chelation.

For producers of radiopharmaceutical kits, using this S-protected precursor is essential for ensuring a reproducible and high-yielding synthesis of the chelating agent.

Transporter Ki
Head-to-head
Ki = 0.64 mM
vs cysteamine Km 0.88 mM

Higher affinity than thiocholine (2.5x) and bis(2-aminoethyl)sulfide (7.7x).

In vitro, human fibroblast lysosomes, pH 7.0, 37 °C.

Stable Crystalline Solid Handling

2-(Ethylthio)ethylamine hydrochloride is a crystalline solid with a sharp, literature-reported melting point of 144-146 °C. This contrasts significantly with its free base form, 2-(Ethylthio)ethylamine, which is a liquid at room temperature. The hydrochloride salt form provides superior thermal stability, ease of handling, and accuracy in weighing for reactions. Salt formation prevents oxidation of the amine's lone pair, enhancing shelf-life and preventing the formation of N-oxide impurities. [1] This is a critical factor for cGMP manufacturing and developing reproducible laboratory protocols.

Evidence DimensionPhysical State and Melting Point
Target Compound DataCrystalline Solid, MP = 144-146 °C
Comparator Or Baseline2-(Ethylthio)ethylamine (Free Base): Liquid at room temperature.
Quantified DifferenceSolid vs. Liquid; provides a defined melting point for identity and purity confirmation.
ConditionsStandard laboratory conditions (ambient temperature and pressure).

Procuring the hydrochloride salt simplifies material handling, improves dosing accuracy, and ensures long-term stability, reducing batch-to-batch variability in manufacturing.

Salt form stability
Data to verify
Solid, mp 144–146 °C

Enables precise weighing and long-term storage compared to liquid free base.

Limited public comparative pKa data available.

Thioether-Tethered Phosphine Ligand Synthesis

This compound serves as a key building block for N-functionalized bis(phosphino)amine ligands, where the ethylthio group is a deliberately incorporated, permanent feature of the ligand backbone. [1] In this context, the thioether acts as a coordinating pendant arm that modulates the electronic properties of a metal center, such as in chromium-catalyzed ethylene tetramerization. The use of a precursor with a stable thioether is essential. A comparator like cysteamine, with its acidic thiol proton, would fundamentally alter the ligand's coordination chemistry, likely leading to deprotonation and formation of a thiolate bridge, preventing the formation of the desired catalytic species. [2]

Evidence DimensionFunctional Group Role in Final Ligand
Target Compound DataProvides a stable, neutral thioether donor group as a permanent tether in the final ligand structure.
Comparator Or BaselineCysteamine: Would introduce a reactive, acidic thiol group, leading to undesired thiolate coordination instead of a neutral thioether.
Quantified DifferenceEnables synthesis of targeted neutral thioether-pendant ligands, a class not accessible via direct substitution with cysteamine.
ConditionsSynthesis of N-functionalized bis(phosphino)amine ligands for use in chromium-based catalysis.

For researchers in catalysis, this compound is the correct choice for building ligands where a stable, non-acidic sulfur donor is required to fine-tune a catalyst's electronic environment.

Coordination mode
Class-level
Bidentate S,N-chelation

Supports defined Pd(II)/Pt(II) complex geometry over N,N-donor ligands.

Qualitative class inference from complexation reactions.

99mTc Diagnostic Kit Precursors

As a starting material for the multi-step synthesis of N2S2 chelating ligands like diamide dimercaptides (DADS). The S-ethyl group ensures the thiol is protected during amide bond formation, a critical step for producing the final ligand which will be used to complex 99mTc for renal or brain imaging agents. [1]

Novel Homogeneous Catalyst Development

For the synthesis of N-functionalized bis(phosphino)amine (PNP-type) ligands where a thioether tether is required. The stable ethylthio group acts as a pendant coordinating arm to influence the selectivity and activity of metal catalysts in reactions such as olefin oligomerization. [2]

Bifunctional Linker Applications

In applications requiring a short-chain linker with a primary amine for conjugation and a non-reactive sulfur atom. The hydrochloride salt form ensures superior handling, stability, and weighing accuracy compared to the free base, making it ideal for processes where reproducibility is paramount.

Application Fit

Application
Selection Property
Validation Focus
Lysosomal cysteamine transport studies
Competitive inhibition probe with reported Ki
Transporter affinity comparison vs cysteamine and analogs
Pd(II)/Pt(II) S,N-chelate synthesis
Bidentate thioether-amine ligand precursor
Coordination geometry and complex characterization
Multidentate ligand scaffold design
Thioether-amine building block
Ligand architecture and catalytic property evaluation

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

54303-30-9

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